molecular formula C20H22N2O4S B6450904 4-(cyclopentylmethyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549045-72-7

4-(cyclopentylmethyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450904
CAS No.: 2549045-72-7
M. Wt: 386.5 g/mol
InChI Key: AEDFZVXGMLIWBQ-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a tricyclic core structure containing sulfur and nitrogen heteroatoms. The compound features a cyclopentylmethyl group at position 4 and a 3-methoxyphenyl substituent at position 2.

Properties

IUPAC Name

4-(cyclopentylmethyl)-2-(3-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-26-17-10-6-9-16(13-17)22-20(23)21(14-15-7-2-3-8-15)18-11-4-5-12-19(18)27(22,24)25/h4-6,9-13,15H,2-3,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDFZVXGMLIWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiadiazine derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Position 2 Substituent Position 4 Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 3-Methoxyphenyl Cyclopentylmethyl C₂₀H₂₁N₂O₄S* 397.45* Bulky aliphatic substituent; 3-methoxy orientation
4-[(2-Chlorophenyl)methyl]-... (K261-2248) 3,4-Dimethylphenyl 2-Chlorophenylmethyl C₂₂H₁₉ClN₂O₃S 426.91 Halogenated; increased lipophilicity
4-[(4-Chlorophenyl)methyl]-... (ZINC2692844) 4-Methoxyphenyl 4-Chlorophenylmethyl C₂₁H₁₇ClN₂O₄S 436.94 Dual chloro/methoxy groups; planar aromaticity
2-Benzyl-3-(4-methoxyphenyl)-... 4-Methoxyphenyl Benzyl C₂₁H₂₀N₂O₃S 380.46 Smaller substituent; lower steric hindrance

*Estimated based on analogs due to lack of direct experimental data.

Key Differences and Implications:

Substituent Bulkiness : The cyclopentylmethyl group in the target compound introduces significant steric bulk compared to benzyl (e.g., C₂₁H₂₀N₂O₃S ) or chlorophenylmethyl groups (e.g., C₂₂H₁₉ClN₂O₃S ). This may reduce membrane permeability but enhance target selectivity.

Electronic Effects: The 3-methoxyphenyl group at position 2 creates a meta-substitution pattern, differing from para-methoxy analogs (e.g., ZINC2692844 ).

Halogen vs. Alkoxy Groups : Chlorine substituents (e.g., K261-2248 ) enhance lipophilicity and metabolic stability, whereas methoxy groups improve solubility and hydrogen-bonding capacity.

Molecular Weight : The target compound’s estimated molar mass (397.45 g/mol) falls within the range of drug-like molecules, contrasting with higher-mass halogenated derivatives (e.g., 436.94 g/mol for ZINC2692844 ).

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